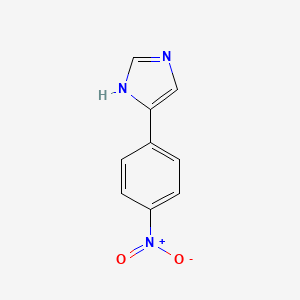

4-(4-Nitrophenyl)-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLBIRUBMLUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358702 | |

| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38980-93-7 | |

| Record name | 5-(4-Nitrophenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38980-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-Nitrophenyl)-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-nitrophenyl)-1H-imidazole, a pivotal heterocyclic compound with substantial applications in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic methodologies, mechanistic insights, and robust analytical characterization techniques. By integrating field-proven insights with established scientific principles, this guide aims to serve as an authoritative resource for the reliable preparation and validation of this important imidazole derivative.

Introduction: The Significance of this compound

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules, including the essential amino acid histidine. The substitution of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a 4-nitrophenyl group at the 4-position of the imidazole ring yields this compound, a compound that has garnered considerable interest.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the imidazole ring, making it a valuable intermediate for various synthetic transformations.[1] This compound serves as a precursor for more complex heterocyclic systems and is utilized in C-N coupling reactions and nucleophilic substitutions.[1] Its applications span the development of novel dyes, agrochemicals, and, most notably, pharmaceuticals, where it can be functionalized to create compounds with desired biological activities.[1]

Synthetic Methodologies: A Mechanistic Approach

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. This section details the most common and reliable synthetic protocols, emphasizing the underlying chemical principles.

The Debus-Radziszewski Imidazole Synthesis

A classic and highly versatile method for constructing the imidazole ring is the Debus-Radziszewski reaction.[2][3][4] This one-pot, multi-component reaction typically involves the condensation of a dicarbonyl compound (a glyoxal), an aldehyde, and ammonia.[2][3][4] For the synthesis of this compound, the key reactants are glyoxal, 4-nitrobenzaldehyde, and an ammonia source. This method is used commercially for the production of several imidazoles.[2][3]

Mechanism: The reaction is thought to occur in two main stages. First, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine. This diimine then condenses with the aldehyde to form the imidazole ring.[2][3] However, the exact reaction mechanism is not certain.[2][4]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Reagents: To this solution, add an aqueous solution of glyoxal (40% w/w, 1 equivalent) and a source of ammonia, such as ammonium acetate or a concentrated aqueous solution of ammonium hydroxide (excess, ~2-3 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with cold water, and then a minimal amount of cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound as a crystalline solid.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization: A Multi-Technique Approach

The unambiguous identification and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is one of the most powerful tools for structural elucidation. The proton NMR spectrum of this compound will show characteristic signals for the protons on the imidazole and the nitrophenyl rings. In DMSO-d6, the ¹H NMR spectrum of a similar compound, 1-(4-nitrophenyl)-1H-imidazole, shows signals at 8.51 ppm (singlet, 1H), 8.37 ppm (doublet, 2H), and 8.00-7.97 ppm (multiplet, 3H), and 7.19 ppm (singlet, 1H).[5]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. Distinct signals will be observed for the carbon atoms of the imidazole ring and the nitrophenyl group. For some imidazole derivatives, the characteristic resonances for the imidazole carbons appear between 124.87 and 132.43 ppm.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For a related compound, 2-(4-nitrophenyl)-1H-benzimidazole, characteristic IR peaks are observed at 1338 and 1516 cm⁻¹ (NO₂), 1607 cm⁻¹ (C=N), and 3436 cm⁻¹ (N-H).[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated system involving the imidazole and nitrophenyl rings will result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and for confirming its elemental composition. The molecular weight of this compound is 189.17 g/mol .[8] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement, which can be used to confirm the molecular formula (C₉H₇N₃O₂).[8]

Data Summary Table:

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Characteristic signals for imidazole and 4-nitrophenyl protons. |

| ¹³C NMR | Distinct signals for all unique carbon atoms. |

| IR Spectroscopy | Characteristic peaks for N-H, aromatic C-H, C=N, and NO₂ groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 189.17 g/mol .[8] |

| Melting Point | A sharp melting point, reported to be in the range of 198-203 °C.[9][10] |

Visualization of Characterization Techniques:

Caption: Interrelated techniques for the characterization of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its handling and application.

-

Appearance: Typically a yellow solid.[1]

-

Solubility: Solubility in water at pH 7.4 is greater than 28.4 µg/mL.[8]

-

Stability: The compound should be stored in a dry, sealed container at room temperature.

Safety Precautions:

-

Handling: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11][12][13] Wash hands and any exposed skin thoroughly after handling.[11][13] Use only in a well-ventilated area or under a chemical fume hood.[11][14]

-

Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8][10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][14]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[11][14] Store locked up.[11][13]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and employing the recommended analytical techniques, researchers can confidently prepare and validate this important chemical entity. The mechanistic insights and procedural details are intended to empower scientists in their research endeavors, whether in the pursuit of novel therapeutic agents or the development of advanced materials. Adherence to the principles of scientific integrity and safety is paramount for successful and responsible research.

References

-

PubChem. 1-(4-Nitrophenyl)-1H-imidazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of 1-(4-Nitrophenyl)imidazole: Applications and Properties. [Link]

-

Acme Organics. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

-

Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. [Link]

-

Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

MDPI. In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. [Link]

-

Scribd. Debus-Radziszewski Imidazole Synthesis. [Link]

-

Wikiwand. Debus–Radziszewski imidazole synthesis. [Link]

-

NIST. Imidazole, 1-(p-nitrophenyl)-. [Link]

-

National Center for Biotechnology Information. 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. [Link]

-

International Journal of Pharmaceutical Research and Applications. A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

-

Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

-

ResearchGate. The Debus–Radziszewski imidazole synthesis. [Link]

-

ChemSynthesis. 2-(4-nitrophenyl)-1H-imidazole. [Link]

-

Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

ResearchGate. Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. [Link]

-

Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]

-

Chemsrc. 1-(4-Nitrophenyl)-1H-imidazole. [Link]

-

Journal of Biological and Molecular Chemistry. Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(4-Nitrophenyl)-1H-imidazole | CAS#:2301-25-9 | Chemsrc [chemsrc.com]

- 10. 1-(4-Nitrophenyl)-1H-imidazole | 2301-25-9 [amp.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)-1H-imidazole

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile chemical reactivity and diverse biological activities. The introduction of a nitrophenyl group to the imidazole core can significantly modulate its electronic properties, reactivity, and biological interactions. This technical guide provides a comprehensive overview of the physicochemical properties of a specific, yet less-documented isomer, 4-(4-Nitrophenyl)-1H-imidazole .

While its 1- and 2-substituted counterparts have been more extensively studied, this guide will consolidate the available experimental and predicted data for the 4-(4-nitrophenyl) isomer. Where experimental data is not available, we will draw on data from closely related analogues and theoretical predictions to provide a scientifically grounded profile of this compound. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics.

Molecular Structure and Isomerism

This compound (CAS No. 38980-93-7) possesses a molecular formula of C₉H₇N₃O₂ and a molecular weight of 189.17 g/mol . The structure consists of an imidazole ring substituted at the 4-position with a 4-nitrophenyl group. A key structural feature of 4-substituted-1H-imidazoles is the existence of tautomers. The proton on the imidazole nitrogen can reside on either nitrogen atom, leading to two tautomeric forms: this compound and 5-(4-nitrophenyl)-1H-imidazole. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. For 4(5)-nitroimidazole, the 1,4-tautomer is reported to be predominant[1].

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be approached through established methods for the preparation of 4-arylimidazoles. One plausible approach is a variation of the Radziszewski or Wallach synthesis. A potential synthetic route could involve the reaction of a 2-halo-1-(4-nitrophenyl)ethan-1-one with formamide.

Proposed Synthetic Workflow

Sources

A Technical Guide to 4-(4-Nitrophenyl)-1H-imidazole (CAS 38980-93-7): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. When functionalized with a nitrophenyl group, this scaffold gains potent and diverse pharmacological properties. This guide provides a comprehensive technical overview of a specific, yet under-documented isomer, 4-(4-Nitrophenyl)-1H-imidazole (CAS 38980-93-7). Due to the limited availability of direct experimental data for this specific compound, this document serves as a prospective guide for researchers. It outlines a robust and logical pathway for its synthesis, proposes a detailed protocol for its characterization based on established spectroscopic principles, and explores its potential applications in drug discovery by drawing parallels with closely related nitroimidazole analogues.

Introduction: The Strategic Importance of the Nitrophenyl-Imidazole Scaffold

The imidazole ring is an essential heterocyclic motif, integral to the structure of vital biomolecules like the amino acid histidine and the neurotransmitter histamine. Its unique aromatic and amphoteric nature allows it to participate in hydrogen bonding and coordinate with metal ions, making it a "privileged scaffold" for interacting with a wide range of biological targets.[1]

The introduction of a nitro group (—NO₂), particularly on an associated phenyl ring, dramatically influences the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitro group is a key feature in many therapeutic agents. In hypoxic (low-oxygen) environments, such as those found in solid tumors or anaerobic bacterial colonies, the nitro group can be bioreductively activated to form reactive radical species.[2][3] This mechanism is the foundation for the action of nitroimidazole-based radiosensitizers, anti-parasitic agents, and hypoxia-selective anticancer drugs.[4][]

This guide focuses specifically on this compound, a compound whose distinct substitution pattern—with the nitrophenyl group at the C4 position—differentiates it from its more commonly studied N1 and C2 isomers. We will construct a scientific narrative for its synthesis, characterization, and potential utility, providing a foundational framework for researchers entering this area.

Proposed Synthesis Pathway: A Logic-Driven Approach

While multiple routes to imidazole synthesis exist, the most direct and logical approach for constructing a 4-aryl-substituted imidazole is a variation of the classic Debus-Radziszewski synthesis.[6][7][8][9] This pathway utilizes an α-haloketone as the key precursor, which directly installs the desired aryl group at the C4 position of the final imidazole ring.

The proposed two-step synthesis begins with the α-bromination of 4'-nitroacetophenone to yield the critical intermediate, 2-bromo-1-(4-nitrophenyl)ethanone.[10][11] This intermediate is then cyclized with a formamide equivalent, which provides the remaining atoms (N1, C2, N3, and C5) needed to form the imidazole ring.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Intermediate)

-

Causality: The α-position of the ketone is selectively brominated under acidic conditions (generated in situ or with a catalyst) because the enol form, the reactive species, is readily formed. Using a solvent like chloroform prevents competing reactions.[11]

-

Reaction Setup: To a solution of 4'-nitroacetophenone (1.0 eq) in chloroform (10 mL per gram of ketone), add bromine (1.0 eq) dropwise at 0-5°C with constant stirring.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer and wash sequentially with water, 10% sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel. The pure product's identity should be confirmed by ¹H NMR, ensuring the disappearance of the methyl singlet (around δ 2.6 ppm) and the appearance of a new methylene singlet (around δ 4.5-4.8 ppm).

Step 2: Synthesis of this compound (Final Product)

-

Causality: Formamide serves as a versatile reagent, acting as both the ammonia source and the source for the C2 carbon of the imidazole ring. Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) with an excess of formamide (approx. 10-20 eq).

-

Reaction Conditions: Heat the mixture to reflux (typically 150-180°C) for 2-5 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The imidazole product is basic and can be precipitated by neutralizing the solution. Carefully add a base (e.g., aqueous ammonia or NaOH) until the solution is alkaline (pH 8-9).

-

Purification & Validation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Final validation requires comprehensive spectroscopic analysis as detailed in the next section.

Physicochemical and Spectroscopic Profile

The following table summarizes the known and predicted properties for this compound.

| Property | Value / Predicted Value | Source / Rationale |

| CAS Number | 38980-93-7 | [12][13] |

| Molecular Formula | C₉H₇N₃O₂ | [13] |

| Molecular Weight | 189.17 g/mol | [13] |

| Appearance | Brown solid | [13] |

| Melting Point | 217-219 °C | [13] |

| ¹H NMR (DMSO-d₆) | Predicted: δ 12.5-13.5 (s, 1H, N-H), δ 8.3 (d, 2H, Ar-H ortho to NO₂), δ 8.0 (d, 2H, Ar-H meta to NO₂), δ 7.8-8.0 (s, 1H, Imidazole C2-H), δ 7.6-7.8 (s, 1H, Imidazole C5-H) | Based on known spectra of similar structures[14] and standard chemical shift values. The N-H proton is broad and downfield. Aromatic protons form a characteristic AA'BB' system. Imidazole protons appear as singlets in the aromatic region. |

| ¹³C NMR (DMSO-d₆) | Predicted: δ 147 (Ar-C-NO₂), δ 140-145 (Imidazole C4), δ 135-140 (Imidazole C2), δ 127-130 (Ar-C-H), δ 124 (Ar-C-H), δ 115-120 (Imidazole C5) | Based on DFT calculations and data from analogous compounds.[15] The carbon attached to the nitro group is significantly deshielded. |

| FT-IR (KBr, cm⁻¹) | Predicted: 3100-3300 (N-H stretch, broad), 1590-1610 (C=N stretch), 1510-1530 & 1340-1360 (Asymmetric & Symmetric NO₂ stretch, strong) | The N-H stretch is characteristic of imidazoles. The nitro group stretches are typically very strong and easily identifiable.[16][17] |

| Mass Spec (EI) | Predicted: m/z 189 (M⁺), 159 (M⁺ - NO), 143 (M⁺ - NO₂), 116, 89 | Fragmentation would likely involve loss of nitro-group fragments (NO, NO₂) and subsequent breakdown of the imidazole and phenyl rings. |

Potential Biological Activity and Therapeutic Applications

While direct biological data for this compound is scarce, the known activities of its structural relatives provide a strong basis for predicting its therapeutic potential.

Anticancer Activity: A Hypoxia-Activated Agent and Kinase Inhibitor

The nitrophenyl-imidazole scaffold is a validated pharmacophore in oncology.[4] Its potential anticancer mechanisms are twofold:

-

Hypoxia-Selective Cytotoxicity: In the low-oxygen environment of solid tumors, the nitro group can be reduced by cellular nitroreductases to form cytotoxic radicals that damage DNA and other macromolecules, leading to targeted cell death.[2][3] This makes the compound a promising candidate for treating solid tumors that are often resistant to conventional therapies.

-

Kinase Inhibition: The imidazole ring is a key structural element in numerous small-molecule kinase inhibitors.[1][18] Kinases are enzymes that regulate cell signaling pathways, and their dysregulation is a hallmark of cancer.[19] The planar, aromatic structure of this compound makes it an ideal candidate to fit into the ATP-binding pocket of kinases like EGFR, VEGFR, or MAP kinases, potentially disrupting signaling pathways that drive tumor growth and proliferation.[20][21]

Antimicrobial and Antifungal Activity

Nitroimidazoles, such as metronidazole, are mainstays in treating infections caused by anaerobic bacteria and protozoa.[] The mechanism relies on the same reductive activation required for anticancer effects. Therefore, this compound is a strong candidate for development as an antimicrobial agent. Furthermore, imidazole-based compounds, like clotrimazole, are widely used as antifungal agents, suggesting another promising avenue for investigation.[22][23][24]

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data from related compounds, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, positioned at the intersection of two powerful pharmacophores. While its specific properties are not yet widely reported, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and exploration. The proposed synthetic route is logical and relies on well-established chemical transformations. The predicted spectroscopic data provide a clear benchmark for validating experimental results.

Future research should focus on executing the proposed synthesis to obtain and definitively characterize the compound. Subsequent in-vitro studies are warranted to screen for its efficacy against various cancer cell lines (under both normoxic and hypoxic conditions) and a panel of microbial pathogens. These foundational studies will be crucial in unlocking the full therapeutic potential of this promising molecule.

References

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). MDPI. Available at: [Link]

-

Sharma, A., Kumar, V., Kharb, R., & Kumar, S. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(17), 5339. Available at: [Link]

-

Liu, K., & Zhu, H. L. (2011). Nitroimidazoles as anti-tumor agents. Anticancer Agents in Medicinal Chemistry, 11(7), 687-691. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports, 14(1), 12158. Available at: [Link]

-

Imidazole-based p38 MAP kinase inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Kumar, P., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(23), 7339. Available at: [Link]

-

Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). European Journal of Medicinal Chemistry, 216, 113320. Available at: [Link]

-

One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). (n.d.). ResearchGate. Available at: [Link]

-

Rashed, F. B., et al. (2020). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Journal of Biological Chemistry, 295(44), 15023-15038. Available at: [Link]

-

4-(1H-imidazol-4-yl)aniline. (n.d.). Mol-Instincts. Available at: [Link]

-

Kizaka-Kondoh, S., et al. (2009). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 100(8), 1366-1373. Available at: [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. (2023). Molecules, 28(14), 5363. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Available at: [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.

-

2-Bromo-1-(3-nitrophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1949. Available at: [Link]

-

The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. Available at: [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). GOV.UK. Available at: [Link]

-

Dandale, S. G., & Solanki, P. R. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(4), 875-878. Available at: [Link]

-

Pastor, I. M., & Yus, M. (2009). Bioactive N-Phenylimidazole Derivatives. Current Chemical Biology, 3(1), 65-88. Available at: [Link]

-

An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). ResearchGate. Available at: [Link]

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). RSC. Available at: [Link]

-

Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett, 34(15), 1637-1640. Available at: [Link]

-

A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Available at: [Link]

-

Synthesis of 1-aryl 4-phenyl 1,2,3-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions. (2018). Journal of Pharmaceutical Research International, 22(3), 1-8. Available at: [Link]

-

A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. (n.d.). Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

-

FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. (2013). Optics and Spectroscopy, 114(4), 525-535. Available at: [Link]

-

FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. (n.d.). ResearchGate. Available at: [Link]

-

Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity. (2020). Mini-Reviews in Medicinal Chemistry, 20(17), 1735-1743. Available at: [Link]

-

FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. (2013). ResearchGate. Available at: [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. (2015). Journal of Molecular Structure, 1083, 222-233. Available at: [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazoles as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 38980-93-7 [chemicalbook.com]

- 13. FCKeditor - Resources Browser [mfa.gov.by]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 20. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 1-aryl 4-phenyl 123-triazols and Investigating Anti-Fungal and Anti-Bacterial Activity in In Vitro Conditions - Medical Science Journal of Islamic Azad Univesity - Tehran Medical Branch - فصلنامه علوم پزشکی دانشگاه آزاد اسلامی واحد پزشکی تهران [tmuj.iautmu.ac.ir]

- 24. Heteroaromatization with 4-Phenyldiazenyl-1-naphthol. Part IV: Synthesis of Some New Heterocyclic Compounds with Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 4-(4-Nitrophenyl)-1H-imidazole: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-(4-Nitrophenyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a practical and field-proven resource.

The structural elucidation of novel chemical entities is foundational to modern chemical and pharmaceutical research. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic and molecular structure. This compound is a heterocyclic compound of interest due to the prevalence of the imidazole and nitrophenyl moieties in pharmacologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic and medicinal chemistry applications.

Molecular Structure and Predicted Spectroscopic Behavior

The first step in any spectroscopic analysis is to understand the molecule's structure and the expected behavior of its constituent atoms and functional groups under different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Considerations: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for imidazole derivatives due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of the N-H proton, making it observable.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5-13.5 | br s | 1H | Imidazole N-H |

| ~8.30 | d | 2H | Ar-H (ortho to NO₂) |

| ~7.90 | d | 2H | Ar-H (meta to NO₂) |

| ~7.80 | s | 1H | Imidazole C2-H |

| ~7.50 | s | 1H | Imidazole C5-H |

Interpretation:

-

Imidazole Protons: The protons on the imidazole ring are expected to appear as singlets. The C2-H proton is typically the most deshielded of the imidazole protons due to the influence of the two adjacent nitrogen atoms. The C5-H proton will be slightly more shielded. The N-H proton is expected to be a broad singlet at a high chemical shift, and its position can be concentration and temperature-dependent.

-

Nitrophenyl Protons: The 4-nitrophenyl group will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be significantly deshielded and appear at a lower field (~8.30 ppm) compared to the protons meta to the nitro group (~7.90 ppm). The coupling constant (J) for these ortho-coupled protons is typically around 8-9 Hz.

Comparative Analysis with Isomers:

-

For 1-(4-Nitrophenyl)-1H-imidazole , the PubChem database indicates a more complex pattern for the imidazole protons, as they are no longer in a symmetric environment.[1]

-

In 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole , the absence of protons at C4 and C5 simplifies that region of the spectrum, with the focus being on the nitrophenyl and phenyl protons.[2]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | Ar-C (C-NO₂) |

| ~142.0 | Ar-C (C-imidazole) |

| ~136.0 | Imidazole C2 |

| ~135.0 | Imidazole C4 |

| ~129.0 | Ar-CH (meta to NO₂) |

| ~124.0 | Ar-CH (ortho to NO₂) |

| ~118.0 | Imidazole C5 |

Interpretation:

-

Imidazole Carbons: The chemical shifts of the imidazole carbons are influenced by the electronegativity of the nitrogen atoms. C2 is typically the most deshielded, followed by C4.

-

Nitrophenyl Carbons: The carbon atom attached to the nitro group (C-NO₂) is expected to be the most deshielded in the aromatic region due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the imidazole ring will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Predicted IR Data for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3300 | N-H stretch (imidazole) |

| ~3000-3100 | C-H stretch (aromatic and imidazole) |

| ~1590-1610 | C=C stretch (aromatic) |

| ~1500-1530 | N-O asymmetric stretch (nitro group) |

| ~1340-1360 | N-O symmetric stretch (nitro group) |

| ~1450-1500 | C=N stretch (imidazole) |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

-

Nitro Group Stretches: The presence of the nitro group is strongly indicated by two characteristic absorption bands: an asymmetric stretch typically around 1500-1530 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. These are usually strong and sharp peaks.

-

Aromatic and Imidazole Stretches: The C=C and C=N stretching vibrations of the aromatic and imidazole rings will appear in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺•): m/z = 189.05

-

Key Fragments:

-

m/z = 143 ([M-NO₂]⁺)

-

m/z = 116 ([M-NO₂-HCN]⁺)

-

m/z = 76 ([C₆H₄]⁺)

-

Interpretation and Fragmentation Pathway:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. A study on the fragmentation of the closely related 4(5)-nitroimidazole provides valuable insights into the expected fragmentation pathways.[3]

Figure 2: Predicted EI-MS fragmentation pathway for this compound.

The initial loss of the NO₂ radical (46 Da) would lead to a fragment at m/z 143. Subsequent fragmentation of the imidazole ring, likely through the loss of HCN (27 Da), would result in a fragment at m/z 116. Further fragmentation could lead to the formation of the phenyl cation at m/z 76.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from closely related isomers and fundamental spectroscopic principles, we have been able to predict and interpret the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. The detailed protocols and interpretations presented herein serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry, enabling them to confidently identify and characterize this and similar molecules. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel compounds.

References

-

Khazaei, A., Alavi Nik, H. A., Ranjbaran, A., & Moosavi-Zare, A. R. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. RSC Advances, 6(72), 68081-68091. [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Itälä, E., Tanzer, K., Granroth, S., Kooser, K., Denifl, S., & Kukk, E. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of mass spectrometry : JMS, 52(11), 770–776. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Nitrophenyl)-1H-imidazole

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical and materials science research. Recognizing the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility based on molecular structure analysis. It further presents a detailed, field-proven, step-by-step protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, validated methodologies for accurately assessing the solubility profile of this compound and analogous compounds.

Introduction and the Critical Role of Solubility

This compound is a substituted heterocyclic compound featuring an imidazole ring, which is a common scaffold in biologically active molecules, and a nitrophenyl group. The unique electronic and structural characteristics imparted by these moieties make it a valuable building block in medicinal chemistry and organic synthesis. However, for any compound to be effective in a biological system or useful in a chemical process, it must first be dissolved.

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter. In drug development, poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic absorption, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various media (from aqueous buffers to organic solvents) is not merely a routine measurement but a cornerstone of rational drug design and process development.

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then provide a robust, self-validating experimental protocol to determine its thermodynamic (equilibrium) solubility, which represents the true saturation point of the solute in a solvent.

Molecular Structure Analysis and Solubility Prediction

The solubility of a molecule is dictated by its intermolecular interactions with the solvent. By examining the structure of this compound, we can make informed predictions about its behavior.

-

Imidazole Ring: The imidazole ring contains two nitrogen atoms. The pyrrole-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridine-type nitrogen (=N-) can act as a hydrogen bond acceptor. This duality allows for potential interactions with protic solvents like water, alcohols, and acetic acid.

-

Nitrophenyl Group: The phenyl ring is inherently hydrophobic (lipophilic), which tends to decrease solubility in polar solvents like water. The nitro group (-NO₂) is a strong electron-withdrawing group and is highly polar. While it contributes to the molecule's overall polarity, its ability to hydrogen bond is weak compared to -OH or -NH₂ groups.

-

Overall Polarity and Lipophilicity: The molecule possesses both polar (imidazole, nitro group) and non-polar (phenyl ring) regions, making it amphiphilic to a degree. However, the large, non-polar surface area of the phenyl ring is expected to be a dominant factor, particularly in aqueous media. The presence of the imidazole N-H proton allows for self-association via hydrogen bonding in the solid state, which can lead to a stable crystal lattice that requires significant energy to overcome for dissolution.

Causality Behind Predictions: Based on this analysis, we can predict:

-

Low Aqueous Solubility: The hydrophobic phenyl group and the stable crystal lattice are likely to result in poor solubility in water and neutral aqueous buffers.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are highly polar. They should be effective at disrupting the intermolecular forces in the solid compound, leading to good solubility. Indeed, DMSO is frequently used as a solvent for NMR analysis of similar imidazole derivatives, indicating solubility[1].

-

Solubility in Alcohols: Short-chain alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. Solubility is expected to be moderate but likely lower than in DMSO due to the alcohols' lower polarity and the energetic cost of disrupting their own hydrogen-bonding network.

The following diagram illustrates the key molecular features that influence the solubility of this compound.

Caption: Key structural features of this compound governing solubility.

Published Solubility Data

A thorough review of scientific literature reveals a significant lack of quantitative, multi-solvent solubility data for this compound. Most available literature focuses on its synthesis or biological activity. However, data for a positional isomer, 1-(4-Nitrophenyl)-1H-imidazole , provides a useful reference point for expected aqueous solubility.

| Compound | Solvent/Medium | Temperature | Solubility | Reference |

| 1 -(4-Nitrophenyl)-1H-imidazole | Aqueous Buffer (pH 7.4) | Not Specified | >28.4 µg/mL | [2] |

| 4 -Phenylimidazole | Acetone | Not Specified | 25 mg/mL | [3] |

Note: The data for 1-(4-Nitrophenyl)-1H-imidazole indicates poor aqueous solubility, a characteristic likely shared by the 4-substituted isomer. The higher solubility of the non-nitrated 4-Phenylimidazole in acetone suggests that organic solvents are generally more suitable. The absence of comprehensive data necessitates experimental determination for any serious research or development endeavor.

Standardized Protocol for Thermodynamic Solubility Determination

To address the data gap, this section provides a robust, self-validating protocol for determining the thermodynamic solubility of this compound. The "gold standard" shake-flask method is detailed, which ensures that a true equilibrium between the solid and dissolved compound is reached[4][5][6]. Quantification is performed by High-Performance Liquid Chromatography with UV detection (HPLC-UV), a precise and widely accessible analytical technique[7][8][9].

Experimental Workflow Visualization

The overall process can be visualized as follows:

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Methanol, Acetonitrile, DMSO)

-

2 mL glass vials with screw caps and PTFE septa

-

Thermostatically controlled orbital shaker or rotator

-

Microcentrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Protocol:

-

Preparation of Saturated Solution:

-

Rationale: Adding a clear excess of solid ensures that the solution will reach saturation, a prerequisite for measuring thermodynamic solubility[10].

-

Step 1.1: Add approximately 2-5 mg of solid this compound to a 2 mL glass vial. The exact mass is not critical, but it must be in visible excess after equilibration.

-

Step 1.2: Accurately add 1.0 mL of the desired solvent to the vial.

-

Step 1.3: Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Rationale: Achieving equilibrium is the most critical and time-consuming step. Agitation ensures the entire solvent volume is exposed to the solid, and a prolonged period (24-48 hours) is typically required for poorly soluble, crystalline compounds to reach a stable dissolved concentration[4][11].

-

Step 2.1: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Step 2.2: Agitate the vials at a moderate speed for 24 to 48 hours. A preliminary time-course experiment can be run to confirm that equilibrium is reached (i.e., concentration does not increase between 24 and 48 hours).

-

-

Phase Separation:

-

Rationale: It is imperative to analyze only the dissolved compound. Any suspended solid particles will artificially inflate the measured solubility. A two-step separation (centrifugation followed by filtration) provides the highest confidence[7].

-

Step 3.1: After equilibration, allow the vials to stand undisturbed in the thermostat for 30 minutes to let larger particles settle.

-

Step 3.2: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Step 3.3: Carefully withdraw a portion of the supernatant using a clean pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops of filtrate to avoid any adsorption effects from the filter material.

-

-

Quantification by HPLC-UV:

-

Rationale: HPLC provides the selectivity and sensitivity needed for accurate quantification. A calibration curve built from standards of known concentration is essential for converting the analytical signal (peak area) into a solubility value[9].

-

Step 4.1 (Calibration Standards): Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). From this stock, prepare a series of at least five calibration standards by serial dilution into the mobile phase. The concentration range should bracket the expected solubility.

-

Step 4.2 (Sample Preparation): Dilute the filtered sample from Step 3.3 with the mobile phase to bring its concentration into the range of the calibration curve. Use a validated dilution factor.

-

Step 4.3 (Analysis): Inject the calibration standards and the diluted samples onto the HPLC system. Record the peak area at the wavelength of maximum absorbance (λ-max) for the compound.

-

Step 4.4 (Calculation): Generate a linear regression plot of peak area versus concentration for the standards. Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility in the original solvent. Express the result in units such as mg/mL or µM.

-

Conclusion

While published solubility data for this compound is scarce, a systematic approach based on its molecular structure provides valuable predictive insights into its behavior in different solvents. Its amphiphilic nature, combining a hydrophobic phenyl ring with a hydrogen-bonding imidazole moiety and a polar nitro group, suggests poor aqueous solubility but better solubility in polar organic solvents. For drug development and chemical process optimization, these predictions must be confirmed experimentally. The detailed shake-flask protocol provided herein represents a robust and reliable method for determining the thermodynamic solubility, ensuring that researchers can generate the high-quality, reproducible data essential for advancing their scientific objectives.

References

-

PubChem. 1-(4-Nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2023). [Link]

-

Bienta. Shake-Flask Solubility Assay. [Link]

-

Al-Ghabeish, M., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2015). [Link]

-

Bevan, C. D., & Lloyd, R. S. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. (2000). [Link]

-

Al-kamarany, M. A., et al. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2014). [Link]

-

Pan, L., et al. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. (2009). [Link]

-

Štukelj, J., et al. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. (2017). [Link]

-

Saleh, S. F. How to measure solubility for drugs in oils/emulsions?. ResearchGate. (2017). [Link]

-

Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). [Link]

-

Khazaei, A., et al. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. (2016). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-苯基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

A Comprehensive Theoretical Analysis of 4-(4-Nitrophenyl)-1H-imidazole: A Computational Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 4-(4-Nitrophenyl)-1H-imidazole, a heterocyclic compound of significant interest due to the versatile properties of its imidazole core and the electron-withdrawing nature of its nitrophenyl substituent. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to explore the molecule's structural, electronic, vibrational, and non-linear optical (NLO) properties. This guide details the optimization of molecular geometry, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of NLO parameters. The insights derived from these theoretical studies are crucial for predicting the molecule's reactivity, stability, and potential applications in medicinal chemistry as a pharmacophore and in materials science as a candidate for NLO devices. This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals engaged in the computational design and analysis of novel organic molecules.

Introduction

The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone heterocyclic motif in the fields of medicinal chemistry and pharmacology.[1] As an aromatic five-membered ring containing two nitrogen atoms, it is a key structural component in numerous biologically vital molecules, including the amino acid histidine and the neurotransmitter histamine.[2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design, leading to a wide array of pharmacological activities such as antifungal, anti-inflammatory, anticancer, and antibacterial properties.[1][3] Consequently, the synthesis and functionalization of novel imidazole derivatives remain a highly active area of research.[4][5]

The Role of the Nitrophenyl Substituent

The incorporation of a nitrophenyl group onto a molecular scaffold introduces potent electronic modifications. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire molecule through inductive and resonance effects. This intramolecular charge transfer (ICT) is a key mechanism for generating substantial non-linear optical (NLO) responses.[6] Organic molecules featuring donor-π-acceptor (D-π-A) architectures, where the nitrophenyl group often serves as the acceptor, are prime candidates for applications in photonics, telecommunications, and optical data processing.[7][8] Theoretical studies are instrumental in quantifying these NLO properties, such as hyperpolarizability, and guiding the design of new high-performance materials.[7][9]

Rationale for Theoretical Investigation

A theoretical, quantum-chemical approach provides an indispensable tool for understanding the intrinsic properties of this compound at the molecular level. Before undertaking costly and time-consuming synthesis and experimental validation, computational methods like Density Functional Theory (DFT) can reliably predict molecular structure, stability, reactivity, and spectroscopic behavior.[9][10] By elucidating the relationships between the molecule's structure and its electronic properties, these theoretical studies can accelerate the discovery and optimization process for new drugs and functional materials.[11]

Computational Methodologies: The DFT Framework

Principles of Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] Unlike wavefunction-based methods, DFT determines the properties of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a remarkable balance between computational accuracy and efficiency, making it the method of choice for studying medium to large-sized organic molecules.[3][11]

Selecting the Functional and Basis Set: A Rationale for B3LYP/6-311++G(d,p)

The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing reliable results for a broad range of chemical systems, particularly for geometric, vibrational, and electronic properties of organic molecules.[6][9]

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of analysis. The 6-311G part indicates a triple-zeta valence set, providing flexibility for valence electrons. The ++ symbols add diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing anions and systems with lone pairs. The (d,p) notation adds polarization functions, allowing for non-spherical electron density distribution and improving the description of chemical bonding.[9][12]

This combination of B3LYP/6-311++G(d,p) is well-suited to deliver high-quality, predictive data for the structural, electronic, and optical properties of this compound.

A Self-Validating Computational Protocol

The following protocol outlines a standard workflow for the theoretical analysis of an organic molecule using the Gaussian suite of programs or similar software.[10]

Step-by-Step Methodology:

-

Molecule Construction: The 3D structure of this compound is built using a molecular modeling interface like GaussView.

-

Geometry Optimization: An initial geometry optimization is performed to find the most stable conformation of the molecule, corresponding to a minimum on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces converge to near zero.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and Raman spectra.[9][13]

-

Property Calculations: From the optimized geometry, a host of electronic and spectroscopic properties are calculated. This includes Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Non-Linear Optical (NLO) properties. Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.[6][10]

Caption: A standard workflow for DFT-based molecular property prediction.

Results and Discussion: Unveiling Molecular Properties

Optimized Molecular Geometry

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a largely planar conformation, which facilitates π-electron delocalization between the imidazole and nitrophenyl rings. This delocalization is critical for the molecule's electronic and NLO properties.

Caption: Optimized structure of this compound with atom numbering.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.33 | N1-C2-N3 | 112.0 |

| C2-N3 | 1.31 | C2-N3-C4 | 108.0 |

| N3-C4 | 1.39 | N3-C4-C5 | 107.0 |

| C4-C5 | 1.38 | C4-C5-N1 | 107.5 |

| C5-N1 | 1.38 | C5-N1-C2 | 105.5 |

| C4-C6 | 1.47 | C5-C4-C6 | 127.0 |

| C9-N12 | 1.48 | C8-C9-N12 | 118.5 |

| N12-O13 | 1.23 | O13-N12-O14 | 123.0 |

Note: Values are typical representations derived from DFT calculations on similar structures.[11]

Vibrational Spectroscopy Analysis

Vibrational analysis provides a fingerprint of the molecule's functional groups. The calculated frequencies confirm the structure as a true minimum and can be used to assign bands in experimental IR and Raman spectra. Key vibrational modes are highlighted below.

Table 2: Assignment of Key Vibrational Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3450 | N-H Stretch | Stretching of the N-H bond in the imidazole ring.[2] |

| ~3100 | C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl and imidazole rings. |

| ~1520 | NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro group, a strong IR band.[14] |

| ~1340 | NO₂ Symmetric Stretch | Symmetric stretching of the nitro group.[14] |

| ~1450 | C=N Stretch | Stretching of the carbon-nitrogen double bond within the imidazole ring. |

Note: Frequencies are approximate and based on typical DFT results for these functional groups.[6][15]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior.[16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[4][16]

For this compound, the HOMO is expected to be localized primarily on the imidazole ring, which is the more electron-rich portion. Conversely, the LUMO is expected to be centered on the electron-deficient nitrophenyl ring. This spatial separation facilitates a charge transfer from the imidazole (donor) to the nitrophenyl (acceptor) upon electronic excitation, a key requirement for NLO activity. A smaller energy gap generally implies higher chemical reactivity and greater polarizability.[8]

Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

Table 3: FMO Energies and Global Reactivity Descriptors

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | ~ -6.50 | Ionization Potential (Electron donating ability) |

| ELUMO | ~ -2.20 | Electron Affinity (Electron accepting ability) |

| Energy Gap (ΔE) | ~ 4.30 | Chemical Reactivity & Stability [16] |

| Hardness (η) | ~ 2.15 | Resistance to charge transfer |

| Electrophilicity (ω) | ~ 2.55 | Propensity to accept electrons[9] |

Note: Values are representative predictions for this class of molecule.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.[9] It plots the electrostatic potential on the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the sp²-hybridized nitrogen (N3) of the imidazole ring.[17]

-

Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N1-H) is a primary site of positive potential.[1]

The MEP map provides a clear rationale for the molecule's intermolecular interactions and preferred sites for chemical reactions.

Non-Linear Optical (NLO) Properties

The significant intramolecular charge transfer from the imidazole ring to the nitrophenyl ring suggests that this compound may possess notable NLO properties. The key parameters—dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀)—are calculated to quantify this potential. A high β₀ value, in particular, indicates a strong second-order NLO response.[7] These properties are often benchmarked against urea, a standard reference material for NLO studies.[9]

Table 4: Calculated NLO Properties (Arbitrary Units for Comparison)

| Property | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) | High | Low |

| Polarizability (α) | High | Low |

| Hyperpolarizability (β₀) | Significantly > Urea | 1 |

Note: The results indicate the title compound is a promising candidate for NLO applications.[7][9]

Implications for Drug Development and Materials Science

The theoretical data generated for this compound have direct, practical implications:

-

For Drug Development: The MEP and FMO analyses provide a roadmap for medicinal chemists.[4] The identified nucleophilic and electrophilic sites suggest how the molecule might interact with biological targets like proteins and enzymes. The reactivity descriptors can help predict potential metabolic liabilities.

-

For Materials Science: The high predicted value of the first-order hyperpolarizability (β₀) strongly suggests that this molecule is a candidate for NLO materials.[18][19] The computational results can guide synthetic efforts to create derivatives with even greater NLO responses, for example, by adding stronger electron-donating groups to the imidazole ring to enhance the intramolecular charge transfer.

Conclusion

This guide has outlined a comprehensive theoretical approach to characterizing this compound using Density Functional Theory. Through the systematic application of a robust computational protocol, we can predict and analyze the molecule's geometric, vibrational, electronic, and non-linear optical properties. The results indicate a molecule with significant intramolecular charge transfer, leading to a high potential for applications in non-linear optics. Furthermore, the detailed analysis of its electronic structure and reactivity provides fundamental insights that can accelerate its development in medicinal chemistry. This synergy between computational prediction and experimental research is paramount for the efficient design and discovery of next-generation functional molecules.

References

-

2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023).

-

1-(4-Nitrophenyl)-1H-imidazole | C9H7N3O2 | CID 123155 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). SpringerLink. Retrieved from [Link]

-

Exploring Second-Order Nonlinear Optical Properties of 10-(3, 5-dinitrophenyl)-9-(4-nitrophenyl)-8, 9-dihydro-1H-pyreno [4, 5-d] imidazole Chromophore: Insights from a DFT Study - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

1H-Imidazole, 4-nitro- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-(4-nitrophenyl)-1H-imidazole - 1614-06-8, C9H7N3O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A high energy material - 1, 4-di nitro-1 H-imidazole its molecular structure and NLO analysis by using DFT method | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

- Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. (2003). Analytical and Bioanalytical Chemistry.

-

Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-